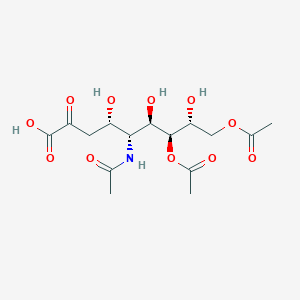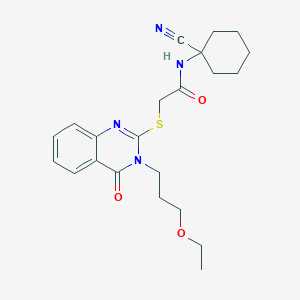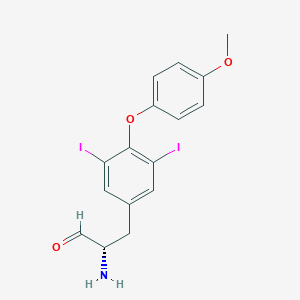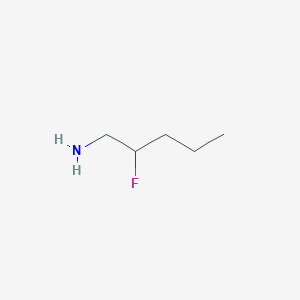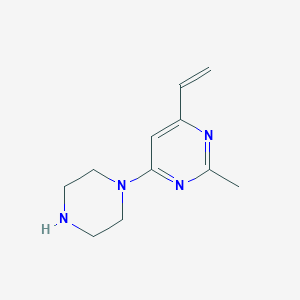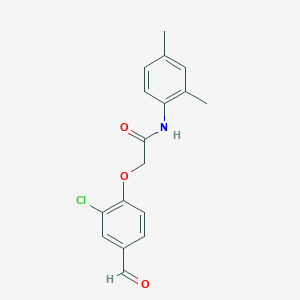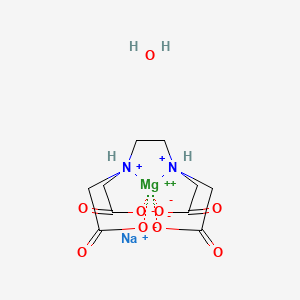
Ethylenediaminetetraacetic acid disodium magnesium salt xhydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is widely used as a chelating agent, which means it can bind to metal ions and form stable complexes. It is particularly effective in binding polyvalent cations such as calcium and magnesium .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethylenediaminetetraacetic acid disodium magnesium salt xhydrate typically involves the reaction of ethylenediaminetetraacetic acid with magnesium and sodium hydroxides. The reaction is carried out in an aqueous medium, and the resulting product is crystallized to obtain the hydrate form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity. The final product is often dried and packaged for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Ethylenediaminetetraacetic acid disodium magnesium salt xhydrate primarily undergoes chelation reactions. It forms stable complexes with metal ions, which can be used in various applications .
Common Reagents and Conditions
The compound reacts with metal ions in aqueous solutions. Common reagents include metal salts such as calcium chloride, magnesium sulfate, and iron(III) chloride. The reactions are typically carried out at room temperature and neutral pH .
Major Products Formed
The major products formed from these reactions are metal-EDTA complexes. These complexes are highly stable and can be used in various applications, including water treatment, agriculture, and medicine .
Aplicaciones Científicas De Investigación
Ethylenediaminetetraacetic acid disodium magnesium salt xhydrate has a wide range of scientific research applications:
Mecanismo De Acción
The compound exerts its effects through chelation, where it binds to metal ions and forms stable complexes. This process involves the donation of electron pairs from the nitrogen and oxygen atoms in the ethylenediaminetetraacetic acid molecule to the metal ion, forming a coordinate bond. The resulting complex is highly stable and prevents the metal ion from participating in other chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Ethylenediaminetetraacetic acid disodium salt dihydrate: Similar in structure but does not contain magnesium.
Ethylenediaminetetraacetic acid calcium disodium salt: Contains calcium instead of magnesium.
Ethylenediaminetetraacetic acid tetrasodium salt: Contains four sodium ions instead of two.
Uniqueness
Ethylenediaminetetraacetic acid disodium magnesium salt xhydrate is unique due to its ability to bind both magnesium and other metal ions. This dual functionality makes it particularly useful in applications where the presence of magnesium is beneficial, such as in certain biological and industrial processes .
Propiedades
Fórmula molecular |
C10H16MgN2NaO9+ |
|---|---|
Peso molecular |
355.54 g/mol |
Nombre IUPAC |
magnesium;sodium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate;hydrate |
InChI |
InChI=1S/C10H16N2O8.Mg.Na.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;1H2/q;+2;+1;/p-2 |
Clave InChI |
HQDTWGRTHXJMQG-UHFFFAOYSA-L |
SMILES canónico |
C(C[NH+](CC(=O)[O-])CC(=O)[O-])[NH+](CC(=O)[O-])CC(=O)[O-].O.[Na+].[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


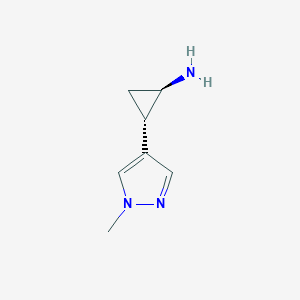

![6-(4-Methoxybenzyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352597.png)
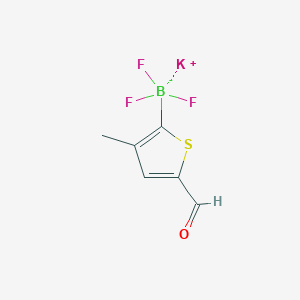


![tert-butyl N-[(4S)-3-hydroxy-2,6-dimethylhept-1-en-4-yl]carbamate](/img/structure/B13352634.png)
